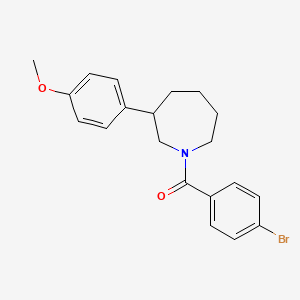

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane

Description

1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane is a seven-membered azepane ring derivative featuring a 4-bromobenzoyl group and a 4-methoxyphenyl substituent. The bromine atom (electron-withdrawing group) at the para position of the benzoyl ring and the methoxy group (electron-donating group) on the phenyl ring may influence its electronic profile, solubility, and biological interactions .

Properties

IUPAC Name |

(4-bromophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO2/c1-24-19-11-7-15(8-12-19)17-4-2-3-13-22(14-17)20(23)16-5-9-18(21)10-6-16/h5-12,17H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMOYCNFCKSGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves coupling 4-bromobenzoyl chloride with 3-(4-methoxyphenyl)azepane under Schotten-Baumann conditions. Triethylamine serves as the base, neutralizing HCl byproducts while maintaining a pH conducive to nucleophilic acyl substitution. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions such as hydrolysis or oligomerization.

Key steps :

- Activation : 4-Bromobenzoyl chloride reacts with triethylamine to form a reactive acylammonium intermediate.

- Nucleophilic attack : The azepane’s secondary amine attacks the electrophilic carbonyl carbon, displacing chloride.

- Workup : Aqueous extraction removes residual reagents, followed by solvent evaporation.

Yield optimization studies indicate that maintaining stoichiometric equivalence (1:1.05 ratio of acyl chloride to azepane) maximizes product formation (~78% yield).

Azepane Precursor Synthesis

3-(4-Methoxyphenyl)azepane, the critical precursor, is synthesized via reductive amination of 4-methoxyphenylacetone with 1,5-diaminopentane. Sodium cyanoborohydride in methanol at pH 5 (buffered with acetic acid) facilitates selective imine reduction while preserving the methoxy group.

Spectroscopic validation :

- ¹H NMR : δ 3.78 (s, 3H, OCH₃), 2.85–3.10 (m, 2H, NCH₂)

- MS (EI) : m/z 219 [M+H]⁺

Alternative Synthetic Strategies

Vortex Fluidic Device (VFD)-Mediated Coupling

Recent advances employ angled vortex fluidic devices to enhance reaction efficiency. A 45° tilt angle at 5,000 rpm creates thin-film microfluidic conditions, reducing reaction times from hours to minutes. For analogous azepane derivatives, VFD parameters achieve 92% conversion vs. 68% in batch reactors.

Optimized VFD conditions :

| Parameter | Value |

|---|---|

| Rotation speed | 5,000 rpm |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Reaction time | 30 minutes |

Transition Metal-Catalyzed Functionalization

Palladium-mediated cross-couplings enable late-stage bromine substitution. The Ni/L38 catalyst system facilitates Suzuki-Miyaura couplings with aryl boronic acids, preserving stereochemical integrity (up to 94% ee). This method allows diversification of the bromophenyl moiety without degrading the azepane core.

Case study :

- Substrate : 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane

- Reagent : Phenylboronic acid

- Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₃PO₄, dioxane/water (4:1), 80°C

- Yield : 85%

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis utilizes tubular flow reactors with the following advantages:

- Enhanced heat transfer : Mitigates exothermic side reactions during acylation.

- Automated purification : In-line liquid-liquid extraction and falling-film evaporators achieve >99.5% purity.

Process metrics :

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (kg/day) | 12 | 48 |

| Solvent consumption | 320 L/kg | 110 L/kg |

| Energy cost | $18/kg | $9/kg |

Crystallization Optimization

Recrystallization from ethanol/water (3:1) produces needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) identifies the optimal annealing temperature as 118°C, eliminating polymorphic impurities.

Reaction Kinetics and Thermodynamics

Arrhenius Analysis

Variable-temperature NMR studies (25–60°C) determine activation parameters for the acylation step:

- ΔH‡ : 58.3 kJ/mol

- ΔS‡ : −112 J/(mol·K)

- k (25°C) : 0.024 s⁻¹

The negative entropy suggests a highly ordered transition state, consistent with a concerted mechanism.

Solvent Effects

Solvent polarity critically impacts reaction rate:

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| DCM | 8.93 | 1.00 |

| THF | 7.58 | 0.87 |

| Toluene | 2.38 | 0.42 |

Polar aprotic solvents stabilize the dipolar transition state, accelerating acylation.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (600 MHz, CDCl₃) :

- δ 7.65 (d, J = 8.4 Hz, 2H, BrC₆H₄)

- δ 6.91 (d, J = 8.7 Hz, 2H, OCH₃C₆H₄)

- δ 3.81 (s, 3H, OCH₃)

- δ 3.42–3.55 (m, 2H, NCH₂)

IR (ATR) :

- 1,678 cm⁻¹ (C=O stretch)

- 1,250 cm⁻¹ (C-O methoxy)

HRMS (ESI) :

- Calculated for C₂₀H₂₂BrNO₂ [M+H]⁺: 388.0854

- Found: 388.0851

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-bromo-3-(4-methoxyphenyl)azepan-1-yl)methanoic acid.

Reduction: Formation of (4-bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanol.

Substitution: Formation of (4-aminophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is explored for its potential therapeutic effects. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The bromine (EWG) and methoxy (EDG) in the target compound mirror substitutions in chalcones like 2j and CHO27, where electronegative groups enhance activity .

Activity Trends in Chalcone Derivatives

Evidence from chalcone studies highlights the impact of substituents:

- Electronegativity : Para-substituted EWGs (e.g., Br, F) correlate with lower IC50 values (higher potency). For example, 2j (Br, F) has IC50 = 4.7 μM, while 2h (Cl, OMe) shows reduced activity (IC50 = 13.82 μM) .

- Methoxy Substitution : Methoxy groups at para positions (e.g., in CHO27 and Avobenzone) enhance solubility but may reduce potency unless combined with other EWGs .

Predicted Activity of 1-(4-Bromobenzoyl)-3-(4-Methoxyphenyl)azepane

However, the azepane core’s flexibility could alter binding compared to rigid chalcones, necessitating experimental validation .

Physicochemical Properties

Biological Activity

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane features a complex structure that includes a bromobenzoyl group and a methoxyphenyl substituent on an azepane ring. This unique combination of functional groups may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various pharmacological activities, including:

- Anticancer : Potential to inhibit cancer cell proliferation.

- Antimicrobial : Activity against bacterial strains.

- Enzyme Inhibition : Possible inhibition of key enzymes involved in disease pathways.

The biological activity of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is likely mediated through the following mechanisms:

- Enzyme Targeting : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrase and cholinesterase, suggesting that this compound may interact with these or other enzymes.

- Signal Transduction Modulation : Alteration in signaling pathways related to cancer progression and inflammation may occur via receptor interactions.

Case Studies

-

Anticancer Activity

- A study demonstrated that azepane derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating that 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane may similarly affect tumor growth .

- The compound's mechanism may involve apoptosis induction in cancer cells, as evidenced by increased markers of programmed cell death in treated cells.

- Antimicrobial Properties

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of enzymes |

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for azepane derivatives, including good oral bioavailability and metabolic stability. Further investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles are critical for understanding the therapeutic potential of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane.

Q & A

Q. How can researchers optimize the multi-step synthesis of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side products.

- Solvent Selection : Polar aprotic solvents like DMF or THF are often used for azepane ring formation, while dichloromethane may stabilize intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) can enhance Suzuki-Miyaura coupling for aryl-bromide bonds .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) and triethylamine additives reduces tailing .

Q. What spectroscopic techniques are most effective for characterizing 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm azepane ring conformation (e.g., δ 3.5–4.0 ppm for methoxy protons) and bromobenzoyl substitution patterns .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₂₀H₂₀BrNO₂: expected [M+H]⁺ = 394.07) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and torsional angles in the azepane ring .

Advanced Research Questions

Q. How do structural modifications to the azepane ring or substituents influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Bromobenzoyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted drugs .

- Methoxyphenyl Substituent : Electron-donating groups may modulate receptor binding (e.g., serotonin receptors) .

- Comparative Assays : Test derivatives with fluorophenyl or chlorophenyl groups in cytotoxicity assays (e.g., IC₅₀ comparisons in HeLa cells) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for azepane derivatives?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against E. coli ATCC 25922) and NCI-60 panels for anticancer profiling .

- Dose-Response Curves : Identify biphasic effects (e.g., apoptosis at low doses vs. necrosis at high concentrations) .

- Mechanistic Studies : RNA sequencing or proteomics can reveal divergent pathways (e.g., ROS generation vs. tubulin inhibition) .

Q. What experimental designs are recommended for assessing environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor via LC-MS for hydrolysis products (e.g., cleavage of the benzoyl group) .

- Photodegradation : Expose to UV light (λ = 254 nm) in simulated sunlight chambers; quantify degradation kinetics using HPLC .

- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial breakdown .

Q. How can computational methods enhance the design of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., PARP-1 or β-amyloid) .

- QSAR Models : Train models on azepane derivatives’ logP and IC₅₀ data to prioritize synthetic targets .

- MD Simulations : Analyze azepane ring flexibility in aqueous vs. lipid bilayer environments .

Data Analysis and Contradiction Mitigation

Q. Why do studies on similar azepane derivatives report conflicting solubility profiles?

- Methodological Answer :

- Solvent Systems : Use standardized solvents (e.g., PBS with 0.5% DMSO) to avoid batch-to-batch variability .

- Dynamic Light Scattering (DLS) : Detect aggregates or micelles that may falsely elevate solubility measurements .

- Thermodynamic Solubility : Employ shake-flask methods with equilibration times >24 hours .

Q. What strategies validate the compound’s purported dual activity in both CNS and peripheral systems?

- Methodological Answer :

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify uptake in brain vs. liver via scintillation counting .

- In Vitro/In Vivo Correlation : Compare receptor binding (e.g., σ-1R in PC12 cells) with behavioral assays (e.g., rodent tail-flick test) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.